

Computational Insights into the Binding of Methyl 4-sulfamoylbenzoate and Its Analogs

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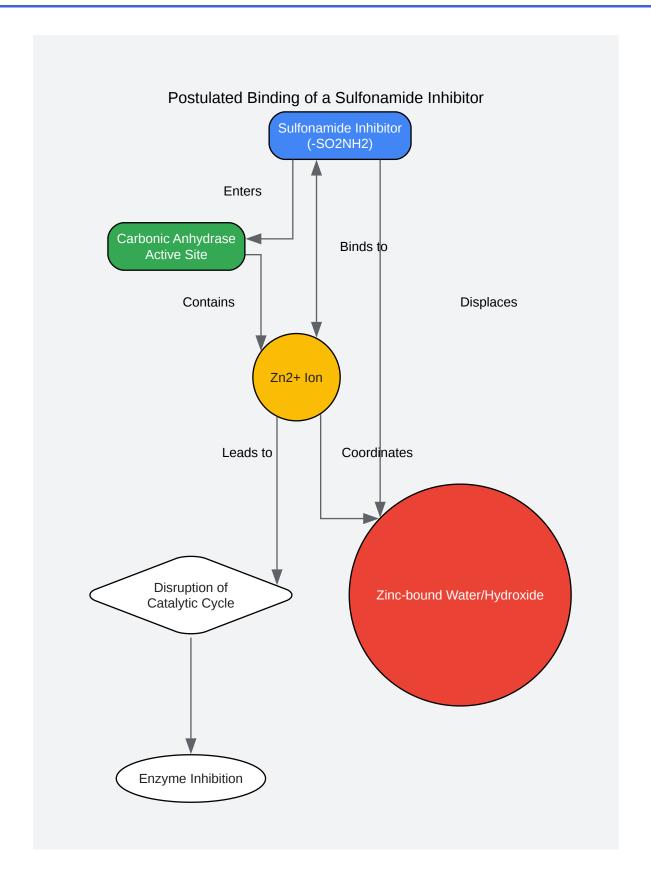
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational and experimental studies surrounding the binding of **Methyl 4-sulfamoylbenzoate** and its closely related analogs. While direct comprehensive computational studies on **Methyl 4-sulfamoylbenzoate** are limited, it has been utilized as a reference ligand in molecular docking studies against the SARS-CoV-2 main protease.[1][2] A significant body of research on structurally similar compounds, particularly methyl 5-sulfamoyl-benzoate derivatives, provides a robust framework for understanding the potential binding mechanisms and inhibitory activities of this class of molecules, especially as inhibitors of carbonic anhydrases.

Postulated Inhibitory Mechanism of Sulfonamides

The primary mechanism of action for sulfonamide-based inhibitors against carbonic anhydrases involves the coordination of the sulfonamide group to the Zn2+ ion located in the enzyme's active site.[3] In this process, the deprotonated sulfonamide's nitrogen atom displaces a zinc-bound water molecule or hydroxide ion, which consequently disrupts the catalytic hydration of carbon dioxide.[3] The binding affinity and selectivity of these inhibitors are further refined by interactions between the inhibitor's molecular scaffold and the amino acid residues that line the active site cavity.[3]





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Caption: Postulated binding of a sulfonamide inhibitor to the carbonic anhydrase active site.



Comparative Analysis of Methyl 5-sulfamoylbenzoate Derivatives as Carbonic Anhydrase Inhibitors

Due to the limited direct experimental data for "Methyl 4-sulfamoylbenzoate," a comparative analysis of closely related methyl 5-sulfamoyl-benzoate derivatives is presented. These analogs, which share the core methyl benzoate and sulfonamide features, have been extensively studied for their inhibitory activity against all twelve catalytically active human carbonic anhydrase isoforms.[3][4] The data, adapted from a comprehensive study by Zakšauskas et al. (2021), underscores the significant impact of substitutions on the benzene ring on both binding affinity (Kd) and isoform selectivity.[3][4]

Co mp oun d	CA I (Kd, nM)	CA II (Kd, nM)	CA III (Kd, nM)	CA IV (Kd, nM)	VA (Kd,	-	VI	CA VII (Kd, nM)	CA IX (Kd, nM)	CA XII (Kd, nM)	CA XIII (Kd, nM)	CA XIV (Kd, nM)
4b	100	15	>10 000	8	100	10	1	5	0.12	5	10	10
3b	50	10	>10 000	5	50	5	0.5	2	0.2	2	5	5

Note: Data for select compounds from the study are presented to highlight high-affinity binding to CAIX. For a comprehensive list of all tested compounds and their binding affinities, please refer to the original publication by Zakšauskas et al. (2021).

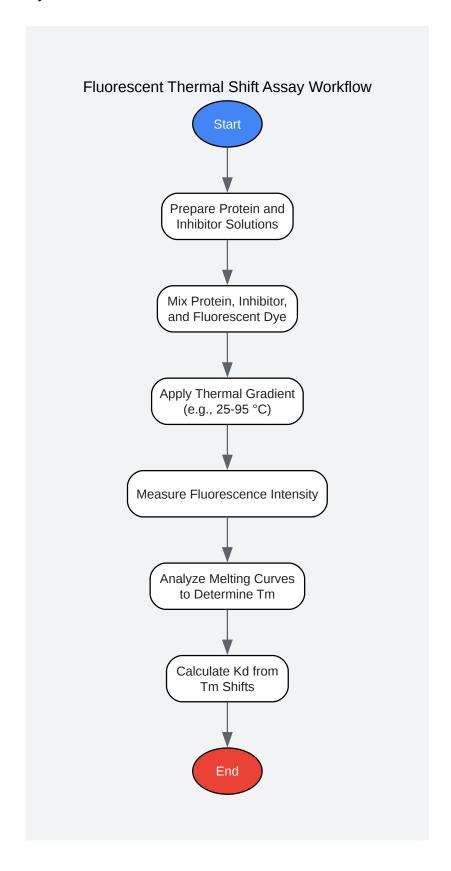
Experimental Protocols

The determination of binding affinities for the methyl 5-sulfamoyl-benzoate derivatives involved the use of a fluorescent thermal shift assay (FTSA). This biophysical technique measures the thermal stability of a protein, which typically increases upon ligand binding.

Fluorescent Thermal Shift Assay (FTSA)



The FTSA is employed to determine the dissociation constants (Kd) of the inhibitors for the various carbonic anhydrase isoforms.





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Caption: A generalized workflow for determining binding affinity using the Fluorescent Thermal Shift Assay.

Molecular Docking of Methyl 4-sulfamoylbenzoate

In the context of SARS-CoV-2, **Methyl 4-sulfamoylbenzoate** was used as a reference ligand for molecular docking studies to investigate the binding modes of newly synthesized derivatives.[2] The accuracy of the docking protocol was validated by re-docking **Methyl 4-sulfamoylbenzoate** into the active site of the main protease, which resulted in a root-mean-square deviation (RMSD) of 0.84 Å between the docked and co-crystallized poses, confirming the validity of the docking protocol.[1][2]

The docking studies of various synthesized compounds, compared against **Methyl 4-sulfamoylbenzoate**, revealed that several derivatives exhibited better glide scores, indicating potentially stronger binding affinities.[2] The interactions within the active site were attributed to a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.[2]

Synthesis of Methyl 5-sulfamoyl-benzoate Derivatives

The synthesis of the studied methyl 5-sulfamoyl-benzoate derivatives was achieved through nucleophilic aromatic substitution reactions. For instance, starting from methyl 2,4-dihalo-5-sulfamoyl-benzoates, various substituents were introduced at the 2- and 4-positions of the benzene ring.[4][5] The reactions were typically performed in dimethyl sulfoxide (DMSO) with triethylamine at elevated temperatures.[4][5] The conversion yield, product ratio, and structural identification were determined using NMR and HPLC/UV/MS techniques.[4][5]

Conclusion

While computational studies directly focused on **Methyl 4-sulfamoylbenzoate** are not extensively available, its use as a reference ligand in docking studies highlights its relevance in computational drug design. Furthermore, the comprehensive research on its structural isomers, the methyl 5-sulfamoyl-benzoates, provides valuable insights into the structure-activity relationships of this class of compounds as potent carbonic anhydrase inhibitors. The high



affinity and selectivity of certain derivatives for the tumor-associated carbonic anhydrase IX underscore their potential for further development as anticancer therapeutics.[4][6][7][8] The detailed experimental protocols, particularly the use of the fluorescent thermal shift assay, provide a solid foundation for the continued exploration and optimization of these and similar sulfonamide-based inhibitors.

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